1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide

Description

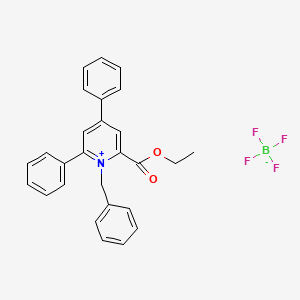

1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide is a pyridinium salt characterized by a central pyridinium ring substituted with benzyl, ethoxycarbonyl, and diphenyl groups. The ethoxycarbonyl moiety at position 2 distinguishes it from structurally analogous compounds, which often feature aryl or alkyl substituents. The tetrafluoroborate (BF₄⁻) counterion contributes to its ionic nature, influencing solubility and stability in polar solvents.

Properties

IUPAC Name |

ethyl 1-benzyl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24NO2.BF4/c1-2-30-27(29)26-19-24(22-14-8-4-9-15-22)18-25(23-16-10-5-11-17-23)28(26)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGSBZPESWJRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the Pyridinium Core: Starting with a pyridine derivative, the core structure is modified through electrophilic aromatic substitution to introduce the benzyl and diphenyl groups.

Introduction of the Ethoxycarbonyl Group: This step often involves esterification reactions where an ethoxycarbonyl group is introduced using ethyl chloroformate under basic conditions.

Formation of the Pyridinium Salt: The final step involves quaternization of the nitrogen atom in the pyridine ring with a suitable alkylating agent, followed by ion exchange to introduce the tetrafluoroborate anion.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced pyridinium species.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide has been investigated for its biological activities, particularly its potential as an anticancer agent. Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic properties against various cancer cell lines. For example, compounds synthesized from this base structure have shown promising antiproliferative effects in vitro .

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its ability to participate in electrophilic substitution reactions makes it valuable for creating various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Materials Science

In materials science, the tetrafluoroboranuide moiety contributes to the stability and solubility of polymers and other materials. Research has shown that incorporating this compound into polymer matrices can enhance their electrical conductivity and thermal stability, making them suitable for applications in electronics and nanotechnology .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated its ability to inhibit the growth of K562 leukemia cells. The results indicated a significant reduction in cell viability after treatment with specific derivatives, suggesting a mechanism involving apoptosis induction .

Case Study 2: Synthesis of New Derivatives

Research focusing on the synthesis of new derivatives from this compound revealed that modifying the ethoxycarbonyl group could enhance biological activity. For instance, derivatives with additional functional groups showed increased potency against bacterial strains, indicating potential applications in antibiotic development .

Case Study 3: Material Enhancement

In a project aimed at improving polymeric materials for electronic applications, the inclusion of this compound resulted in a notable increase in conductivity. This enhancement was attributed to the compound's ability to facilitate charge transfer within the polymer matrix .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing various biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its bioactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinium salts with benzyl and aryl substituents are a well-studied class of compounds. Below is a comparative analysis of 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide and its analogs, focusing on substituent effects, counterions, and molecular properties.

Table 1: Structural and Molecular Comparison

*Hypothetical formula based on structural analysis; †Estimated molecular weight.

Key Findings:

This could influence reactivity in catalysis or charge-transfer interactions .

Counterion Impact :

- Tetrafluoroborate (BF₄⁻) is smaller and less polarizable than triflate (CF₃SO₃⁻) , which may result in higher solubility in low-polarity solvents for the target compound compared to AX76487 .

Molecular Weight and Applications: The target compound’s higher molecular weight (584.32 g/mol vs.

Structural and Crystallographic Insights

Crystallographic studies of pyridinium salts often employ the SHELX software suite for refinement and structure solution. For example, SHELXL is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles in analogs like AX76154 and AX76487 . The ethoxycarbonyl group’s conformation in the target compound could be analyzed using similar methods to elucidate its electronic and steric effects .

Relevance of Lumping Strategies in Comparative Studies

The lumping strategy , which groups structurally similar compounds for modeling (e.g., in atmospheric or reaction chemistry), applies to pyridinium salts. Compounds like the target and its analogs may be treated as a single surrogate in studies of ionic liquids or charge-transfer materials, simplifying reaction networks while preserving accuracy .

Biological Activity

1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide (CAS Number: 80560-58-3) is a pyridinium salt known for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits properties that may contribute to its use in various therapeutic contexts, including anti-cancer and anti-inflammatory applications.

- Molecular Formula : C27H24BF4NO2

- Molecular Weight : 481.29 g/mol

- Melting Point : 172-174 °C (in ethanol) .

The biological activity of this compound is largely attributed to its interaction with cellular pathways and molecular targets. Preliminary studies suggest that the compound may influence:

- Cellular Signaling : Modulation of signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in inflammatory processes.

Antitumor Activity

Recent research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated:

- Cytotoxicity against Cancer Cell Lines : The compound has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported a reduction in cell viability by up to 70% at concentrations of 10 µM after 48 hours of exposure .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly:

- TNF-alpha and IL-6 Levels : Administration resulted in a decrease in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Study on Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to MCF-7 cells. The results indicated:

- Dose-dependent Response : Higher concentrations led to increased apoptosis as evidenced by flow cytometry analysis.

Study on Anti-inflammatory Activity

A separate study investigated the effects of the compound on a murine model of arthritis. The findings revealed:

- Reduction in Joint Swelling : Mice treated with the compound exhibited a marked decrease in joint inflammation compared to the control group, supporting its potential use in treating autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.